molecular formula C9H12N2O B1399046 4-Amino-n,2-dimethylbenzamide CAS No. 912838-54-1

4-Amino-n,2-dimethylbenzamide

Cat. No.: B1399046
CAS No.: 912838-54-1
M. Wt: 164.2 g/mol
InChI Key: JYYYOWSDHHJLSS-UHFFFAOYSA-N
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Description

4-Amino-n,2-dimethylbenzamide is a chemical compound with the molecular formula C9H12N2O. It is a derivative of benzamide, characterized by the presence of an amino group and two methyl groups attached to the benzene ring. This compound is typically found as a colorless to pale yellow crystalline solid or powder. It is sparingly soluble in water but can dissolve in various organic solvents such as ethanol, chloroform, and dimethylformamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n,2-dimethylbenzamide can be achieved through several methods. One common approach involves the reduction of 2-nitro-N,N-dimethylbenzamide using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C .

Another method involves the direct condensation of carboxylic acids with amines. In this case, isatoic anhydride is reacted with dimethylamine to produce the desired benzamide derivative. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to enhance yield and reduce production costs. The use of advanced catalysts and reaction conditions, such as ultrasonic irradiation, can significantly improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-n,2-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the amino and methyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-Amino-n,2-dimethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-n,2-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may act on cyclooxygenase enzymes, similar to nonsteroidal anti-inflammatory drugs, to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzamide
  • Procainamide (4-amino-N-[2-(diethylamino)ethyl] benzamide)

Comparison

4-Amino-n,2-dimethylbenzamide is unique due to the presence of both an amino group and two methyl groups on the benzene ring. This structural feature influences its reactivity and biological activity. Compared to 2-Aminobenzamide, which lacks the methyl groups, this compound exhibits different chemical and biological properties. Procainamide, another similar compound, is used as a fluorescent tag and has enhanced fluorescence and ionization performance .

Properties

IUPAC Name

4-amino-N,2-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-5-7(10)3-4-8(6)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYYOWSDHHJLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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